6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is characterized by the presence of a methyl group at the 6-position and a trifluoromethyl group at the 4-position. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-polyfluoroalkyl-3-oxopropanoates and methyl ketones with ammonium acetate can yield the desired pyrazolo[3,4-b]pyridine derivatives . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolo[3,4-b]pyridine core.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[3,4-b]pyridine oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular pathways. Its derivatives may exhibit bioactivity, making them potential candidates for drug development.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(trifluoromethyl)pyridin-3-ol: This compound shares the trifluoromethyl group and pyridine core but lacks the pyrazole ring, resulting in different chemical properties.
3-(trifluoromethyl)pyridin-2-ol: Similar in structure but with the trifluoromethyl group at a different position, leading to variations in reactivity and applications.
4-methyl-6-(trifluoromethyl)pyridin-3-ol: This compound has a similar structure but differs in the position of the methyl group, affecting its chemical behavior.
Uniqueness
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is unique due to the combination of the pyrazole and pyridine rings, along with the specific positioning of the methyl and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H6F3N3O |
---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
6-methyl-4-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C8H6F3N3O/c1-3-2-4(8(9,10)11)5-6(12-3)13-14-7(5)15/h2H,1H3,(H2,12,13,14,15) |
InChI Key |
SRJMQYFEJWZTNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)NNC2=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.